4-异丙氧基-N-(2-(6-(噻吩-2-基)-1H-咪唑[1,2-b]吡唑-1-基)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used for this analysis include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity with other substances.科学研究应用
杂环合成和抗癌活性
已研究了包含噻吩和咪唑并[1,2-b]吡唑等元素的化合物在杂环合成中的效用,从而产生了具有潜在治疗应用的各种衍生物。例如,研究已证明了由噻吩基腙乙酸酯合成杂环化合物,突出了噻吩衍生物在创建生物活性分子中的多功能性 (Mohareb et al., 2004)。此外,吡唑衍生物的抗癌评估显示出有希望的结果,表明此类结构在开发新的治疗剂中的潜力 (El-Gaby et al., 2017)。
细胞毒性和在新杂环合成中的效用
对各种杂环化合物的细胞毒性特性的探索,包括衍生自 1-茚满酮和相关结构的化合物,已导致识别出具有显着细胞毒性活性的分子。这项研究强调了咪唑并[1,2-b]吡唑和相关化合物在新杂环合成中的潜力,这些杂环具有治疗疾病的潜力 (Hegazi et al., 2010)。
抗菌和杀虫剂
进一步的研究调查了硫代氨基脲衍生物的抗菌特性,为开发抗菌和潜在杀虫剂奠定了基础。这项研究突出了具有咪唑并[1,2-b]吡唑核心的化合物在解决各种生物挑战中的广泛适用性 (Elmagd et al., 2017)。
安全和危害
This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
未来方向
This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.
属性
IUPAC Name |
4-propan-2-yloxy-N-[2-(6-thiophen-2-ylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-15(2)27-17-7-5-16(6-8-17)21(26)22-9-10-24-11-12-25-20(24)14-18(23-25)19-4-3-13-28-19/h3-8,11-15H,9-10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVQOFKRYUUCIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。